molecular formula C6H8BrN3S B12910932 5-Bromo-4-methyl-6-(methylsulfanyl)pyrimidin-2-amine CAS No. 6307-43-3

5-Bromo-4-methyl-6-(methylsulfanyl)pyrimidin-2-amine

Cat. No.: B12910932
CAS No.: 6307-43-3
M. Wt: 234.12 g/mol
InChI Key: WQWAUILTNVJLRY-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-6-(methylsulfanyl)pyrimidin-2-amine ( 6307-43-3) is a bromo- and methylsulfanyl-functionalized pyrimidine derivative with a molecular formula of C 6 H 8 BrN 3 S and a molecular weight of 234.12 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry research. The presence of multiple functional groups on the pyrimidine ring makes it a suitable precursor for various nucleophilic substitution and metal-catalyzed cross-coupling reactions . Specifically, the methylsulfanyl (SMe) group at the 6-position is known to act as a good leaving group, enabling its displacement with a range of nucleophiles, including amines, to create novel molecular architectures . Concurrently, the bromine atom at the 5-position offers a handle for further functionalization via reactions such as the Stille coupling, which has been demonstrated with similar 5-bromo-pyrimidine and 5-bromo-2H-pyran-2-one structures to install vinyl or other carbon-based substituents . This reactivity profile makes this compound a promising building block for constructing more complex, functional molecules, including potential kinase inhibitors or other pharmacologically relevant scaffolds . As a key intermediate, its primary research value lies in the exploration and development of new chemical entities for pharmaceutical and agrochemical applications. This product is intended for research purposes only and is not approved for use in humans, diagnostics, or therapeutic treatments.

Properties

CAS No.

6307-43-3

Molecular Formula

C6H8BrN3S

Molecular Weight

234.12 g/mol

IUPAC Name

5-bromo-4-methyl-6-methylsulfanylpyrimidin-2-amine

InChI

InChI=1S/C6H8BrN3S/c1-3-4(7)5(11-2)10-6(8)9-3/h1-2H3,(H2,8,9,10)

InChI Key

WQWAUILTNVJLRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)SC)Br

Origin of Product

United States

Preparation Methods

Regioselective Lithiation–Substitution Protocol

A highly regioselective lithiation–substitution method has been reported for synthesizing 6-substituted 2-amino-5-bromo-4(3H)-pyrimidinone derivatives, which can be adapted for the methylsulfanyl substitution at C-6.

  • Starting Material: 2-amino-6-methyl-4(3H)-pyrimidinone
  • Key Step: Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent side reactions during substitution.
  • Reagents and Conditions:
    • Boc protection using Boc2O and triethylamine in THF at 40 °C for 2 days, yielding the Boc-protected intermediate (~47% yield).
    • Subsequent lithiation at the C-6 position followed by substitution with methylthiol or methylsulfanyl source to introduce the methylsulfanyl group.
  • Outcome: Efficient regioselective substitution at C-6 with good control over the position of substitution.

Halogenation and Sulfur Substitution Strategy

  • Bromination: The introduction of bromine at the C-5 position is typically achieved by bromination of the pyrimidine ring using bromine in the presence of a suitable base (e.g., potassium carbonate) and solvents such as dichloromethane and 2-butanol at low temperatures (0–5 °C). This method improves yield and purity by washing out impurities during the reaction.

  • Methylsulfanyl Introduction:

    • The methylsulfanyl group at C-6 can be introduced by nucleophilic substitution of a suitable leaving group (e.g., chlorine) on the pyrimidine ring with a methylthiolate anion or methylthiol derivative.
    • This substitution is often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures for 24–48 hours to ensure complete conversion.

Condensation Approach

  • Condensation of β-Ketoester with Guanidine:
    • The pyrimidine core can be synthesized by condensation of ethyl acetoacetate (a β-ketoester) with guanidine carbonate in an ethanol–toluene mixture.
    • This step yields 2-amino-6-methyl-4(3H)-pyrimidinone, which serves as a precursor for further functionalization.

Detailed Reaction Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation Ethyl acetoacetate + guanidine carbonate, EtOH/toluene ~65 Formation of 2-amino-6-methyl-4(3H)-pyrimidinone
2 Boc Protection Boc2O, triethylamine, DMAP, THF, 40 °C, 2 days 47 Protects amino group for selective substitution
3 Bromination Br2, K2CO3, CH2Cl2/2-butanol, 0–5 °C High Selective bromination at C-5, impurity removal
4 Nucleophilic substitution Methylthiolate source, DMSO, RT, 24–48 h Moderate to High Introduction of methylsulfanyl at C-6

Purification and Yield Optimization

  • Chromatographic Purification:

    • Intermediates such as Boc-protected compounds and substituted pyrimidines are purified by silica gel column chromatography using ethyl acetate and hexane mixtures.
  • Avoidance of Carcinogenic Solvents:

    • Improved processes avoid carcinogenic solvents like N,N-dimethylaniline, instead favoring safer organic bases and solvents to enhance commercial viability and reduce impurities.
  • Temperature Control:

    • Bromination and substitution reactions are optimized at low temperatures (0–5 °C) to minimize side reactions and improve selectivity.

Research Findings and Analysis

  • The regioselective lithiation–substitution protocol provides a versatile and efficient route to introduce various substituents at the C-6 position, including methylsulfanyl, with good regioselectivity and yields.

  • Bromination using liquid bromine in the presence of potassium carbonate and mixed solvents at low temperature enhances purity and yield, making the process suitable for scale-up.

  • The nucleophilic substitution of halogenated pyrimidines with methylthiolate in polar aprotic solvents is a reliable method to install the methylsulfanyl group, with reaction times ranging from 24 to 48 hours at room temperature.

  • The overall synthetic strategy benefits from protecting group chemistry to avoid side reactions and improve regioselectivity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Lithiation–Substitution Boc protection, lithiation, methylthiol source High regioselectivity, versatile Requires protection/deprotection steps
Bromination with K2CO3 Br2, K2CO3, CH2Cl2/2-butanol, 0–5 °C High purity, scalable Requires careful temperature control
Nucleophilic Substitution Methylthiolate, DMSO, RT, 24–48 h Efficient methylsulfanyl introduction Moderate reaction time
Condensation of β-ketoester Ethyl acetoacetate, guanidine carbonate, EtOH/toluene Simple pyrimidine core synthesis Moderate yield

This comprehensive analysis of preparation methods for 5-Bromo-4-methyl-6-(methylsulfanyl)pyrimidin-2-amine highlights the importance of regioselective lithiation, controlled bromination, and nucleophilic substitution strategies. The methods are supported by detailed reaction conditions and purification techniques, ensuring high purity and yield suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at position 5 can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The methylthio group at position 6 can be oxidized to a sulfoxide or sulfone, while the amino group at position 2 can participate in reduction reactions.

    Condensation Reactions: The amino group at position 2 can undergo condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for the oxidation of the methylthio group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for the reduction of the amino group.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be obtained.

    Oxidation Products: Sulfoxides or sulfones are formed upon oxidation of the methylthio group.

    Condensation Products: Imines or amides are formed through condensation reactions involving the amino group.

Scientific Research Applications

Chemistry:

5-Bromo-4-methyl-6-(methylthio)pyrimidin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

Biology and Medicine:

In biological research, this compound is studied for its potential pharmacological activities. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry:

In the industrial sector, 5-Bromo-4-methyl-6-(methylthio)pyrimidin-2-amine is used in the development of agrochemicals and pharmaceuticals. Its derivatives are explored for their potential use as active ingredients in various formulations.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-6-(methylthio)pyrimidin-2-amine is largely dependent on its interaction with biological targets. The amino group at position 2 can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine atom and methylthio group contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-bromo-4-methyl-6-(methylsulfanyl)pyrimidin-2-amine are best contextualized by comparing it to related pyrimidine derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
This compound Br (5), CH₃ (4), SCH₃ (6) C₇H₉BrN₃S 220.09 Not reported Bromine enhances electrophilicity; methylsulfanyl contributes to lipophilicity.
4-(Methylsulfanyl)-6-phenylpyrimidin-2-amine (Compound 5) SCH₃ (4), C₆H₅ (6) C₁₁H₁₁N₃S 217.29 97–98 Phenyl group increases aromatic stacking potential; lower molecular weight.
5-Bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine Br (5), Cl (6), SCH₃ (2) C₅H₅BrClN₃S 262.53 Not reported Chlorine at position 6 increases polarity; used in safety studies (GHS Category 3).
5-Bromo-4-methoxy-6-phenylpyrimidin-2-amine Br (5), OCH₃ (4), C₆H₅ (6) C₁₁H₁₀BrN₃O 280.12 Not reported Methoxy group enhances solubility; phenyl improves π-π interactions.
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (6), I (5), SCH₃ (2) C₅H₅ClIN₃S 316.54 Not reported Iodo substituent increases steric bulk; higher molecular weight.

Key Comparative Insights

Substituent Effects on Reactivity: The bromine atom in the target compound (position 5) facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), similar to iodo analogs like 6-chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine . However, bromine is less reactive than iodine in such reactions.

Synthetic Routes :

  • The target compound’s synthesis likely involves halogenation and thioether formation, akin to methods for 4-(methylsulfanyl)-6-phenylpyrimidin-2-amine, which uses guanidine carbonate and bis(methylsulfanyl) precursors .
  • In contrast, 5-bromo-4-methoxy-6-phenylpyrimidin-2-amine (CAS 282543-39-9) employs methoxy substitution via nucleophilic displacement, highlighting the versatility of pyrimidine chemistry .

Physical Properties :

  • Melting points vary significantly: Compound 5 melts at 97–98°C, while azido derivatives (e.g., 5-azido-4-(5-bromo-2,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine) exhibit higher melting points (~178–182°C) due to increased molecular rigidity .

Biological and Material Applications :

  • Methylsulfanyl-containing pyrimidines (e.g., target compound and Compound 5) are explored as fluorescence probes or enzyme inhibitors, leveraging their sulfur-mediated interactions .
  • Chloro- and iodo-substituted analogs (e.g., 5-bromo-6-chloro-2-(methylsulfanyl)pyrimidin-4-amine) are prioritized in safety assessments due to higher toxicity risks (GHS Category 3) .

Biological Activity

5-Bromo-4-methyl-6-(methylsulfanyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, featuring a bromine atom and a methylsulfanyl group, positions it as a candidate for enzyme inhibition and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic uses.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts the enzyme's catalytic functions, potentially affecting metabolic pathways related to DNA and RNA synthesis. The compound's structural similarity to nucleotides enhances its potential to interfere with nucleic acid synthesis, making it a candidate for further exploration in drug development .

Synthesis and Derivatives

The synthesis of this compound involves several steps that typically include the bromination of pyrimidine derivatives followed by methylation reactions. The presence of the methylsulfanyl group not only contributes to the compound's reactivity but also allows for further derivatization, which can enhance its biological activity. For instance, derivatives have been synthesized to explore their inhibitory effects on enzymes like glycogen phosphorylase, a key target in managing conditions such as type 2 diabetes and cancer .

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of various enzymes. Notably, it has shown promise in inhibiting glycogen phosphorylase, which plays a crucial role in glucose metabolism. The compound's IC50 values suggest potent inhibitory activity, indicating its potential as a therapeutic agent in metabolic disorders .

Antiviral and Anticancer Properties

The compound is also being investigated for its antiviral and anticancer properties. Its ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation highlights its potential utility in developing new therapeutic strategies against these diseases. Studies have shown that modifications to the pyrimidine structure can enhance these properties, leading to more effective compounds.

Case Studies

Recent studies have explored the biological effects of this compound through various experimental models:

  • Glycogen Phosphorylase Inhibition : A study demonstrated that derivatives of this compound exhibit strong inhibition against glycogen phosphorylase with IC50 values ranging from 5 μM to 90 μM, indicating significant potential for managing glucose homeostasis disorders .
  • Antiviral Activity : In vitro assays have shown that modifications to the pyrimidine ring can enhance the antiviral activity against specific viruses, making it a candidate for further development in antiviral therapies .
  • Anticancer Effects : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines through enzyme inhibition pathways, suggesting its viability as an anticancer agent.

Research Findings Summary

Study Focus Findings IC50 Values
Glycogen PhosphorylaseStrong inhibition5 - 90 μM
Antiviral ActivityEnhanced activity with structural modificationsNot specified
Anticancer PropertiesInduction of apoptosis in cancer cell linesNot specified

Q & A

Q. What synthetic routes are recommended for 5-Bromo-4-methyl-6-(methylsulfanyl)pyrimidin-2-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with halogenation and sulfanylation of pyrimidine precursors. Microwave-assisted synthesis (e.g., 60–100 W, 80–120°C) can enhance reaction efficiency and yield . Purification is critical: use column chromatography with silica gel (hexane/ethyl acetate gradients) or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to isolate high-purity product (>95%). Process optimization may include reaction condition screening via fractional factorial design to identify critical parameters (e.g., temperature, solvent polarity) .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to verify substituent positions and connectivity .
  • X-ray crystallography : Resolve crystal structures to confirm bond lengths, angles, and spatial arrangement. For example, compare with analogous pyrimidine derivatives in the Cambridge Structural Database .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight and isotopic patterns .

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile intermediates (e.g., methylsulfanyl groups) .
  • Waste disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
  • Training : Complete 100% score on lab safety exams covering chemical hygiene and emergency response .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C).
  • Light sensitivity : Store in amber vials at -20°C if UV-Vis spectra indicate photodegradation (λmax shifts under light exposure) .
  • Humidity : Use desiccants (silica gel) to prevent hydrolysis of the methylsulfanyl group, confirmed by 1H^1H-NMR monitoring over time .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reaction path searches : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and activation energies for bromine substitution or sulfanyl group reactivity .
  • Machine learning : Train models on existing pyrimidine reaction datasets to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Solvent effects : Simulate solvation free energies (COSMO-RS) to optimize solvent selection for nucleophilic attacks .

Q. How can reaction mechanisms involving this compound be elucidated experimentally?

Methodological Answer:

  • Isotopic labeling : Use 13C^{13}C-labeled methyl groups in 13C^13C-NMR to track methylsulfanyl transfer pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • In situ monitoring : Employ ReactIR or Raman spectroscopy to detect transient intermediates (e.g., brominated carbocations) .

Q. What methodologies optimize catalytic systems for functionalizing this compound?

Methodological Answer:

  • High-throughput screening : Test Pd, Cu, or Ni catalysts in microreactors to identify optimal conditions for C-C bond formation .
  • Operando spectroscopy : Use XAS (X-ray absorption spectroscopy) to monitor catalyst oxidation states during coupling reactions .
  • Design of experiments (DoE) : Apply Box-Behnken designs to optimize catalyst loading, ligand ratios, and temperature .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Methodological Answer:

  • Analog synthesis : Replace bromine with fluorine or chlorine to assess halogen-dependent bioactivity (e.g., kinase inhibition) .
  • Molecular docking : Simulate binding poses with target proteins (e.g., EGFR) using AutoDock Vina to prioritize analogs for synthesis .
  • Pharmacophore mapping : Identify critical substituents (e.g., methylsulfanyl) for hydrophobic interactions via CoMFA/CoMSIA .

Q. What advanced separation techniques resolve complex mixtures from its synthetic pathways?

Methodological Answer:

  • Membrane technologies : Use nanofiltration (MWCO 300–500 Da) to separate brominated byproducts .
  • Simulated moving bed (SMB) chromatography : Optimize for large-scale purification with ethanol/water mobile phases .
  • Chiral separations : If enantiomers form, employ polysaccharide-based HPLC columns (e.g., Chiralpak AD-H) .

Q. How can researchers design experiments to minimize environmental impact during synthesis?

Methodological Answer:

  • Green solvent selection : Replace DMF with Cyrene® or 2-MeTHF, guided by EHS (environmental, health, safety) metrics .
  • Atom economy : Redesign steps using one-pot cascades to reduce waste (e.g., tandem bromination-alkylation) .
  • Lifecycle analysis (LCA) : Quantify carbon footprint using software like SimaPro to compare routes .

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